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Introduction

ATL1102 is a second-generation antisense oligonucleotide designed to inhibit the expression of
CD49d, the alpha subunit of the very late antigen-4 (VLA-4) integrin. VLA-4 is a key adhesion
molecule expressed on the surface of leukocytes, including lymphocytes and monocytes. It
plays a critical role in the inflammatory cascade by mediating the adhesion of these cells to the
vascular endothelium, a crucial step for their migration into tissues. The primary ligand for VLA-
4 on endothelial cells is the vascular cell adhesion molecule-1 (VCAM-1), which is upregulated
at sites of inflammation. By specifically targeting the mRNA of CD49d, ATL1102 leads to a
reduction in VLA-4 protein expression on the cell surface, thereby inhibiting the adhesive
interactions between leukocytes and the endothelium.[1][2] This mechanism of action makes
ATL1102 a promising therapeutic agent for inflammatory diseases where leukocyte migration is
a key pathological feature, such as multiple sclerosis and Duchenne muscular dystrophy.[3][4]

These application notes provide detailed protocols for performing in vitro cell adhesion assays
to evaluate the efficacy of ATL1102 in inhibiting the VLA-4/VCAM-1 interaction.

Mechanism of Action of ATL1102

ATL1102 is a synthetic antisense oligonucleotide that binds to the messenger RNA (mMRNA) of
CD49d through Watson-Crick base pairing. This binding event recruits the intracellular enzyme
RNase H, which then cleaves the CD49d mRNA. The degradation of the target mRNA prevents

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b15138660?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC10810432/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0294847
https://pubmed.ncbi.nlm.nih.gov/1718763/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5678723/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

its translation into the CD49d protein, leading to a subsequent reduction in the amount of VLA-
4 integrin expressed on the surface of leukocytes.[1] The reduced surface expression of VLA-4
impairs the ability of these cells to adhere to VCAM-1 on the surface of endothelial cells, thus
inhibiting their transmigration into inflamed tissues.
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Caption: Mechanism of Action of ATL1102. (Within 100 characters)
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Data Presentation

While specific in vitro IC50 values for ATL1102 in cell adhesion assays are not readily available

in the public domain, the following table summarizes the observed effects of ATL1102 on

lymphocyte populations in clinical settings, which is a direct consequence of its mechanism of

action.
. Post-
Treatment Baseline Percentage
Parameter treatment Reference
Group (Mean * SD) Change
(Mean * SD)
Circulating
53%
CD19+ (pre) ATL1102 Not Reported  Not Reported ) [1]
reduction
B cells
Circulating 43%
ATL1102 Not Reported  Not Reported ) [1]
Granulocytes reduction
Circulating T ~25%
ATL1102 Not Reported  Not Reported ) [1]
cells reduction
Statistically
CD3+CD49d o
Rebound significant
+T ATL1102 )
Not Reported  post- increase 4 [5]
lymphocytes (25mg/week)
treatment weeks post-
(x10°/L) )
dosing

Experimental Protocols
Protocol 1: Static Adhesion Assay of Jurkat Cells to
Immobilized VCAM-1

This protocol describes a static adhesion assay to quantify the inhibition of VLA-4/VCAM-1-

mediated adhesion of Jurkat cells (a human T lymphocyte cell line) by ATL1102.

Materials:

o Jurkat cells
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e Recombinant human VCAM-1/CD106

e 96-well black, clear-bottom tissue culture plates

o Calcein-AM fluorescent dye

e ATL1102

» Control antisense oligonucleotide (non-targeting)

o Assay buffer (e.g., HBSS with Ca2+ and Mg2+)

o Plate reader with fluorescence detection (485 nm excitation/520 nm emission)
Procedure:

e Plate Coating:

o

Coat the wells of a 96-well plate with recombinant human VCAM-1 at a concentration of 1-
5 pug/mL in PBS overnight at 4°C.

Wash the wells three times with PBS to remove unbound VCAM-1.

o

[¢]

Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.

[e]

Wash the wells three times with assay buffer.
e Cell Treatment:
o Culture Jurkat cells in appropriate media.

o Treat the Jurkat cells with varying concentrations of ATL1102 (e.g., 10 nM to 10 uM) or a
control oligonucleotide for 24-72 hours to allow for antisense-mediated protein knockdown.

o Cell Labeling:

o After treatment, harvest the Jurkat cells and wash them with assay buffer.
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o Resuspend the cells in assay buffer containing 1-5 uM Calcein-AM and incubate for 30
minutes at 37°C in the dark.

o Wash the cells twice with assay buffer to remove excess dye and resuspend in fresh
assay buffer at a concentration of 1 x 10° cells/mL.

o Adhesion Assay:
o Add 100 puL of the labeled cell suspension to each VCAM-1 coated well.
o Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.

o Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent
cells.

¢ Quantification:
o After the final wash, add 100 uL of assay buffer to each well.

o Measure the fluorescence in each well using a plate reader (485 nm excitation/520 nm
emission).

o A standard curve can be generated by lysing known numbers of labeled cells to correlate
fluorescence intensity with cell number.

Data Analysis:

o Calculate the percentage of adherent cells for each treatment condition relative to the
untreated control.

» Plot the percentage of adhesion versus the concentration of ATL1102 to generate a dose-
response curve and determine the IC50 value.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Coat Plate with VCAM-1 Treat Jurkat Cells with ATL1102

'

Block with BSA Label Cells with Calcein-AM

Add Labeled Cells to Plate

Incubate for Adhesion

Wash to Remove Non-adherent Cells

Measure Fluorescence

Analyze Data

Click to download full resolution via product page

Caption: Static Cell Adhesion Assay Workflow. (Within 100 characters)

Protocol 2: Lymphocyte Adhesion to Endothelial Cell
Monolayer under Flow Conditions
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This protocol describes a more physiologically relevant assay to assess the effect of ATL1102
on lymphocyte adhesion to a monolayer of human umbilical vein endothelial cells (HUVECS)
under shear stress.

Materials:

Primary human lymphocytes or a suitable lymphocyte cell line
e Human Umbilical Vein Endothelial Cells (HUVECS)
o Endothelial cell growth medium

e Flow chamber system

e Syringe pump

e Fluorescent microscope with a camera

e ATL1102

o Control antisense oligonucleotide

e TNF-a

e Fluorescent cell tracker dye (e.g., Calcein-AM)
Procedure:

» Endothelial Cell Culture:

o Culture HUVECs on fibronectin-coated slides or plates until a confluent monolayer is
formed.

o Activate the HUVEC monolayer by treating with TNF-a (10-100 ng/mL) for 4-6 hours to
induce VCAM-1 expression.

e Lymphocyte Treatment and Labeling:

o Isolate primary human lymphocytes or use a lymphocyte cell line.
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o Treat the lymphocytes with varying concentrations of ATL1102 or a control oligonucleotide
for 24-72 hours.

o Label the treated lymphocytes with a fluorescent cell tracker dye according to the
manufacturer's instructions.

e Flow Adhesion Assay:
o Assemble the flow chamber with the HUVEC-coated slide.

o Perfuse the chamber with the labeled lymphocyte suspension at a defined shear stress
(e.g., 1-5 dynes/cm?) using a syringe pump.

o Record videos of multiple fields of view for a set duration (e.g., 5-10 minutes) to observe
cell rolling and firm adhesion.

e Quantification and Data Analysis:

o Analyze the recorded videos to quantify the number of rolling and firmly adherent cells per
field of view.

o Compare the number of adherent cells in the ATL1102-treated groups to the control group.

o Calculate the percentage of inhibition of adhesion for each concentration of ATL1102.

VLA-4 Signaling Pathway

The binding of VLA-4 on a lymphocyte to VCAM-1 on an endothelial cell initiates an "outside-in"
signaling cascade within the lymphocyte. This signaling is crucial for the transition from rolling
adhesion to firm adhesion and subsequent transmigration. Key events in this pathway include
the activation of focal adhesion kinase (FAK) and Src family kinases, leading to the
phosphorylation of downstream targets such as paxillin and p130Cas. This cascade ultimately
results in cytoskeletal rearrangements, including actin polymerization, which are necessary for
cell spreading and migration across the endothelium.
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Caption: VLA-4 Signaling Pathway. (Within 100 characters)
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Conclusion

The provided protocols offer robust methods for assessing the in vitro efficacy of ATL1102 in
inhibiting VLA-4-mediated cell adhesion. These assays are essential tools for the preclinical
evaluation and characterization of ATL1102 and other potential inhibitors of the VLA-4/VCAM-1
pathway. While specific dose-response data for ATL1102 in these assays is not widely
published, the described methodologies will enable researchers to generate this critical data to
further understand the therapeutic potential of this antisense oligonucleotide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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